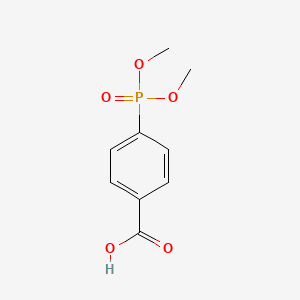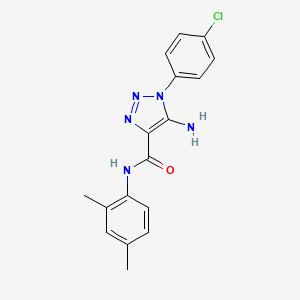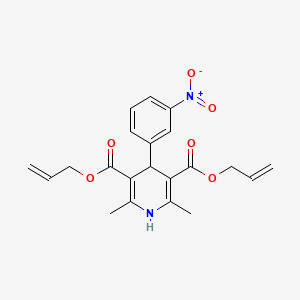![molecular formula C15H14BrNO3 B5235968 3-{[(2-bromophenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5235968.png)
3-{[(2-bromophenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(2-bromophenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, also known as Bicyclophane-1-carboxylic acid, is a bicyclic compound that has been the subject of scientific research for its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-{[(2-bromophenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid-1-carboxylic acid is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various cellular processes. For example, studies have shown that this compound-1-carboxylic acid inhibits the activity of bacterial DNA gyrase, an essential enzyme involved in DNA replication, transcription, and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
This compound-1-carboxylic acid has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. Studies have demonstrated that the compound has antibacterial and antifungal activity against a wide range of pathogens, including drug-resistant strains. Additionally, this compound-1-carboxylic acid has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
3-{[(2-bromophenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid-1-carboxylic acid has several advantages and limitations for lab experiments. One of the main advantages is its broad-spectrum antibacterial and antifungal activity, which makes it a useful tool for studying the mechanisms of bacterial and fungal pathogenesis. Additionally, the compound's ability to inhibit DNA gyrase makes it a valuable tool for studying DNA replication and repair. However, one of the main limitations of this compound-1-carboxylic acid is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 3-{[(2-bromophenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid-1-carboxylic acid. One area of interest is the development of novel derivatives with improved solubility and pharmacokinetic properties for use as antibacterial and antifungal agents. Additionally, the compound's potential applications in material science and organic synthesis warrant further investigation. Finally, the elucidation of the compound's mechanism of action and its interactions with key cellular targets is an important area of future research.
Synthesemethoden
The synthesis of 3-{[(2-bromophenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid-1-carboxylic acid involves a multi-step process that starts with the reaction of 2-bromobenzylamine with methyl 3-oxocyclohexanecarboxylate to form 3-{[(2-bromophenyl)amino]carbonyl}cyclohexanone. This intermediate is then subjected to a Diels-Alder reaction with maleic anhydride to yield the final product, this compound-1-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
3-{[(2-bromophenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid-1-carboxylic acid has been studied for its potential applications in various fields such as drug discovery, material science, and organic synthesis. The compound has been shown to exhibit antibacterial, antifungal, and anticancer properties, making it a promising candidate for drug development. Additionally, this compound-1-carboxylic acid has been used as a building block for the synthesis of novel materials with potential applications in electronic devices and sensors.
Eigenschaften
IUPAC Name |
3-[(2-bromophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO3/c16-10-3-1-2-4-11(10)17-14(18)12-8-5-6-9(7-8)13(12)15(19)20/h1-6,8-9,12-13H,7H2,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUISBBQDJDGKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C(C2C(=O)NC3=CC=CC=C3Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198780 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![11-(2-methoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5235898.png)
![2-(1-{[1-(2,3-difluorobenzyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol trifluoroacetate (salt)](/img/structure/B5235914.png)
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-methyl-N-(2-phenoxyethyl)-3-isoxazolecarboxamide](/img/structure/B5235920.png)
![1,4-dimethoxyoctahydro-1H-cyclohepta[b]pyrazine-2,3-dione](/img/structure/B5235928.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5235929.png)
![2-(1H-indol-3-yl)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5235944.png)
![2-{[(3-amino-3-oxopropyl)(benzyl)amino]carbonyl}benzoic acid](/img/structure/B5235963.png)



![2-({1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B5235988.png)
![2-{3-allyl-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione](/img/structure/B5235989.png)
